molecular formula C8H8ClFO B1299264 3-Fluoro-4-methoxybenzyl chloride CAS No. 351-52-0

3-Fluoro-4-methoxybenzyl chloride

Cat. No.: B1299264
CAS No.: 351-52-0
M. Wt: 174.6 g/mol
InChI Key: DDAXEANMRGIVDY-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzyl chloride is a versatile organic compound characterized by the presence of fluorine, methoxy, and chloride functional groups. The molecular formula of this compound is C8H8ClFO, and it has a molecular weight of 174.6 g/mol.

Preparation Methods

The synthesis of 3-Fluoro-4-methoxybenzyl chloride typically involves a multi-step process. One common method includes the Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane . Another approach involves the use of boronic esters as protective groups in carbohydrate chemistry, which allows for selective functionalization of glycoside substrates . Industrial production methods often employ these synthetic routes under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

3-Fluoro-4-methoxybenzyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-4-methoxybenzyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxybenzyl chloride involves its reactivity with various molecular targets. In substitution reactions, the chloride group is typically replaced by a nucleophile, resulting in the formation of a new chemical bond. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through the catalytic action of palladium, which facilitates the transfer of organic groups between reactants .

Comparison with Similar Compounds

3-Fluoro-4-methoxybenzyl chloride can be compared with other similar compounds, such as:

The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(chloromethyl)-2-fluoro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAXEANMRGIVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366203
Record name 3-Fluoro-4-methoxybenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351-52-0
Record name 3-Fluoro-4-methoxybenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-methoxybenzyl Chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-4-methoxybenzyl alcohol (1 g, 6.5 mmol) in dichloromethane (10 mL) were added under ice-cooling triethylamine (1.8 mL, 13 mmol) and methanesulfonyl chloride (0.60 mL, 7 mmol) and the mixture was stirred at room temperature for 30 min. The solvent was evaporated under reduced pressure and the obtained residue was dissolved in ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give an almost pure title compound (1.1 g, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Fluoro-4-methoxybenzyl chloride
3-Fluoro-4-methoxybenzyl chloride
3-Fluoro-4-methoxybenzyl chloride
3-Fluoro-4-methoxybenzyl chloride
3-Fluoro-4-methoxybenzyl chloride
3-Fluoro-4-methoxybenzyl chloride

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